2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene is an organic compound with the molecular formula C9H9BrClFO It is a derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, 1-bromo-3-chloropropane, and a suitable base.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The temperature is maintained at an optimal level to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the 3-chloropropoxy group, followed by bromination at the ortho position relative to the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkoxy groups, while oxidation may produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms in the compound allows it to participate in halogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chloropropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
2-Bromo-1-(3-chloropropoxy)-3-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-Bromo-2-(3-chloropropoxy)benzene: Lacks the fluorine atom.
Uniqueness
2-Bromo-1-(3-chloropropoxy)-4-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116256-08-7 |
---|---|
Molecular Formula |
C9H9BrClFO |
Molecular Weight |
267.52 g/mol |
IUPAC Name |
2-bromo-1-(3-chloropropoxy)-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClFO/c10-8-6-7(12)2-3-9(8)13-5-1-4-11/h2-3,6H,1,4-5H2 |
InChI Key |
FXBDHOSEZLOGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.